(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride

Stability Sulfonyl Chloride Heterocyclic Chemistry

Researchers often face synthetic failures when substituting this compound with unstable pyrimidine-2-sulfonyl chlorides, which decompose via SO2 extrusion. This methylene-bridged analog provides the same pharmacophore with reliable bench stability. - Enables efficient parallel synthesis of α-aminophosphonate libraries with demonstrated DU145 and A549 cancer cell inhibition potential. - Serves as a stable, reactive linker for PROTAC degrader design, avoiding the decomposition common to directly ring-attached sulfonyl chlorides. - Provides a single-step introduction of both heterocyclic complexity and a tractable electrophilic handle for agrochemical screening.

Molecular Formula C6H6Cl2N2O2S
Molecular Weight 241.09 g/mol
Cat. No. B13249555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride
Molecular FormulaC6H6Cl2N2O2S
Molecular Weight241.09 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CS(=O)(=O)Cl)Cl
InChIInChI=1S/C6H6Cl2N2O2S/c1-4-2-5(7)10-6(9-4)3-13(8,11)12/h2H,3H2,1H3
InChIKeyUWTMRJQKXMIVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-Chloro-6-methylpyrimidin-2-yl)methanesulfonyl chloride


(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride (CAS 1502851-44-6) is a heterocyclic building block featuring a pyrimidine core with chlorine and methyl substituents, linked via a methylene bridge to a reactive methanesulfonyl chloride group . Its molecular formula is C6H6Cl2N2O2S with a molecular weight of 241.09 g/mol . This compound is primarily utilized as a reactive intermediate in medicinal chemistry and agrochemical research for the introduction of the 4-chloro-6-methylpyrimidin-2-yl pharmacophore into larger molecular architectures [1].

Reactive intermediate for introducing 4-chloro-6-methylpyrimidin-2-yl pharmacophore
Methylene-linked sulfonyl chloride with improved handling stability over direct-ring analogs
Versatile electrophile for sulfonamide synthesis in medicinal chemistry and agrochemical research

Risks of Generic Sulfonyl Chloride Substitution


Substituting this compound with a generic sulfonyl chloride risks synthetic failure due to critical differences in stability and reactivity. Directly ring-attached heterocyclic sulfonyl chlorides, such as pyrimidine-2-sulfonyl chloride, are notoriously unstable, rapidly decomposing via SO2 extrusion at room temperature . In contrast, the methylene spacer in (4-Chloro-6-methylpyrimidin-2-yl)methanesulfonyl chloride mitigates this decomposition pathway, providing improved handling stability. Furthermore, replacement with a simple alkyl sulfonyl chloride (e.g., methanesulfonyl chloride) forfeits the entire 4-chloro-6-methylpyrimidin-2-yl pharmacophore, which has demonstrated specific anticancer activity when incorporated into advanced intermediates [1].

  • Direct ring-attached pyrimidine sulfonyl chlorides may decompose via SO2 extrusion at room temperature, reducing reagent viability.
  • Replacement with simple alkyl sulfonyl chlorides forfeits the 4-chloro-6-methylpyrimidine pharmacophore linked to reported cell growth inhibition.
  • Oxidation-state analog 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine is a relatively inert sulfone, limiting late-stage derivatization.

Quantitative Evaluation vs. Closest Analogs


Comparative Stability: Methylene-Linked vs. Directly Attached

Directly ring-attached pyrimidine-2-sulfonyl chloride rapidly decomposes via SO2 extrusion to form 2-chloropyrimidine at room temperature . The target compound, (4-Chloro-6-methylpyrimidin-2-yl)methanesulfonyl chloride, incorporates a methylene spacer that separates the electron-withdrawing heterocycle from the sulfonyl chloride, thereby mitigating this chief decomposition mechanism. This difference translates to enhanced ambient stability and prolonged reagent viability. Quantitative decomposition kinetics for the direct analog show complete conversion to byproducts under standard storage conditions, whereas methylene-linked sulfonyl chlorides demonstrate significantly improved bench-life .

Methylene-linked vs. direct-ring stability
Class-level
Target methylene-linked –CH2SO2Cl mitigates SO2 extrusion; direct pyrimidine-2-sulfonyl chloride decomposes to 2-chloropyrimidine at room temperature.
Stability differentiation supports procurement; spacer reduces decomposition pathway.
Direct analog kinetics reported; class-level extrapolation requires verification.
Stability Sulfonyl Chloride Heterocyclic Chemistry

Reactivity Differentiation: Sulfonyl Chloride vs. Methylsulfone

The 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine (CAS 55329-22-1) is a direct oxidation-state analog where the methanesulfonyl chloride is replaced by a methylsulfonyl group. The critical difference lies in their electrophilic reactivity: the target compound's –CH2SO2Cl group is a potent electrophile ready for nucleophilic displacement (e.g., by amines to form sulfonamides), whereas the methylsulfonyl group (–SO2CH3) is a relatively inert sulfone. This means the target compound can act as a versatile late-stage intermediate for introducing the 4-chloro-6-methylpyrimidin-2-yl pharmacophore into target molecules, whereas 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine is largely a synthetic endpoint for this vector. Available purity specifications for the target compound from suppliers are reliably ≥95% (1H-NMR) [1].

Sulfonyl chloride vs. methylsulfone reactivity
Data to verify
Target –CH2SO2Cl is a potent electrophile for amine coupling; comparator –SO2CH3 is an inert sulfone. Supplier purity ≥95% (1H-NMR).
Reactive handle enables derivatization; inert analog limits synthetic utility.
Verify batch purity and reactivity under intended conditions.
Reactivity Derivatization Sulfonamide Synthesis

Pharmacophoric Differentiation: Anticancer Activity

The 4-chloro-6-methylpyrimidin-2-amino pharmacophore, which is synthetically accessible via the target sulfonyl chloride, was demonstrated to impart significant anticancer activity upon incorporation into α-aminophosphonates [1]. In vitro screening against DU145 (prostate cancer) and A549 (lung cancer) cell lines revealed that the synthesized compounds exhibited potential for growth inhibition [1]. Substitution of this pharmacophore with other heterocyclic amines (e.g., quinazoline, chromene, pyrazole) resulted in different potency profiles, affirming that the chlorine and methyl substitution pattern on the pyrimidine ring is a key contributor to this specific bioactivity. The target sulfonyl chloride allows for the modular introduction of this validated pharmacophore into new molecular entities.

Pharmacophoric cell growth inhibition
Head-to-head
α-Aminophosphonates with 4-chloro-6-methylpyrimidin-2-amino group inhibited DU145 and A549 cell growth vs. other heterocyclic pharmacophores in the same study.
Supports pharmacophore-driven cell growth inhibition study context.
Cell viability endpoint assay; computational ADMET studied.
Anticancer Pharmacophore Aminophosphonates

Structural Superiority: Methylene Spacer for Selective Derivatization

The presence of a methylene bridge between the pyrimidine ring and the sulfonyl chloride is a key structural differentiator from analogs like pyrimidin-2-ylmethanesulfonyl chloride (CAS 1017794-50-1) and (2-chloropyrimidin-4-yl)methanesulfonyl chloride. This spacer provides a degree of electronic insulation, making the sulfonyl chloride less susceptible to nucleophilic attack by the pyrimidine ring's nitrogen atoms. This minimizes potential side reactions, such as ring-opening or dimerization, that can plague direct-ring sulfonyl chlorides. The result is higher yields in subsequent transformations, particularly when reacting with sterically hindered or delicate amines. The compound's molecular weight (241.09 g/mol) and molecular formula (C6H6Cl2N2O2S) place it in an optimal range for fragment-based drug discovery (FBDD) .

Methylene spacer selectivity advantage
Supporting evidence
Methylene spacer insulates sulfonyl chloride from pyrimidine ring nitrogen attack, reducing side reactions vs. direct-ring analogs that undergo SO2 extrusion and dimerization.
Cleaner amination outcomes expected; spacer may reduce batch failure risk.
Decomposition studies on direct analogs support inference; substrate-dependent.
Selectivity Synthesis Linker Chemistry

Optimal Research and Industrial Application Scenarios


Synthesis of Targeted Anticancer α-Aminophosphonate Libraries

Utilize the compound as a key electrophile to generate focused libraries of α-aminophosphonates bearing the 4-chloro-6-methylpyrimidin-2-yl pharmacophore, leveraging its previously demonstrated potential for DU145 and A549 cancer cell growth inhibition [1]. The methylene-linked sulfonyl chloride allows for efficient parallel synthesis with diverse amine inputs under standard coupling conditions.

Development of Stable Sulfonamide-Based PROTACs or Molecular Glues

Employ the compound as a stable, reactive linker element in the design of heterobifunctional degraders (PROTACs) or molecular glues. The methylene spacer improves the stability of the sulfonyl chloride during storage and handling, enabling its reliable use in multi-step synthetic sequences where a cleavable or rigid sulfonamide linkage is required .

Agrochemical Intermediate for Novel Sulfonamide Herbicides or Fungicides

Capitalize on the compound's pyrimidine core, a privileged structure in agrochemicals, and the versatile sulfonyl chloride handle to synthesize novel sulfonamide derivatives for screening against plant pathogens or weeds. The compound meets the demand for intermediates that introduce both heterocyclic complexity and a tractable synthetic handle in a single step [2].

Application
Selection Property
Validation Focus
Pharmacophore-driven cell growth inhibition library synthesis
Reactive methylene-linked sulfonyl chloride
Cell viability endpoint assay context
Stable sulfonamide-based PROTAC or molecular glue linker
Handling stability under multi-step synthesis
Linker integrity and conjugation efficiency
Novel sulfonamide agrochemical intermediate
Pyrimidine core with tractable synthetic handle
Target organism screening context
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